An In-Depth Technical Guide to 3'-Hydroxystanozolol: Chemical Structure, Properties, and Analysis
An In-Depth Technical Guide to 3'-Hydroxystanozolol: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxystanozolol (B1257409) is a primary urinary metabolite of stanozolol (B1681124), a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[1] Due to its significance in detecting stanozolol abuse in sports and its potential relevance in understanding the pharmacology of stanozolol, a thorough understanding of its chemical and physical properties, metabolic pathways, and analytical methodologies is crucial for researchers, scientists, and professionals in drug development and anti-doping fields. This technical guide provides a comprehensive overview of the current knowledge on 3'-Hydroxystanozolol.
Chemical Structure and Properties
The chemical structure of 3'-Hydroxystanozolol is characterized by a hydroxyl group at the 3' position of the pyrazole (B372694) ring fused to the A-ring of the androstane (B1237026) skeleton.[1] This hydroxylation is a key metabolic step in the biotransformation of stanozolol.
Table 1: Chemical and Physical Properties of 3'-Hydroxystanozolol
| Property | Value | Source |
| Chemical Formula | C21H32N2O2 | [2] |
| Molecular Weight | 344.49 g/mol | [3] |
| IUPAC Name | (1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.0²,¹⁰.0⁴,⁸.0¹⁴,¹⁸]icos-4(8)-en-5-one | [2] |
| CAS Number | 125709-39-9 | [3] |
| Physical Description | Crystalline solid | [3] |
| Melting Point | Not experimentally determined in the provided search results. Stanozolol has a melting point of approximately 242 °C.[4] | |
| Boiling Point | Not experimentally determined in the provided search results. | |
| pKa | Not experimentally determined in the provided search results. | |
| Solubility | Soluble in methanol (B129727), ethanol, and acetonitrile (B52724) (1 mg/mL).[3] Predicted water solubility is 0.0052 g/L. | |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C | [5] |
| InChI | InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1 | [5] |
Metabolic Pathway of Stanozolol to 3'-Hydroxystanozolol
Stanozolol undergoes extensive hepatic biotransformation, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1] The formation of 3'-Hydroxystanozolol is a major metabolic pathway. While the specific CYP isozymes responsible for this 3'-hydroxylation have not been definitively identified in the provided search results, it is known that various CYP enzymes are involved in steroid metabolism.[6] Following hydroxylation, 3'-Hydroxystanozolol is often conjugated with glucuronic acid to form 3'-hydroxystanozolol glucuronide, which is then excreted in the urine.[7][8]
Experimental Protocols
Sample Purification for Analysis
A common method for the purification of 3'-Hydroxystanozolol from urine samples for analysis by Gas Chromatography/High-Resolution Mass Spectrometry (GC/HRMS) involves solid-phase extraction (SPE).[9][10]
-
Objective: To isolate and purify 3'-Hydroxystanozolol from a urine matrix.
-
Materials:
-
Urine sample
-
Oasis-MCX SPE cartridges
-
Methanol
-
Deionized water
-
Ammonia (B1221849) solution
-
Ethyl acetate (B1210297)
-
n-Hexane
-
-
Procedure:
-
Conditioning: Condition the Oasis-MCX cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a methanol/water mixture (e.g., 40:60 v/v).
-
Elution: Elute the analyte with 2 mL of a mixture of ethyl acetate and ammonia (e.g., 98:2 v/v).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for the analytical instrument.[9][10]
-
Analytical Detection by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of 3'-Hydroxystanozolol in biological matrices.[7][8]
-
Objective: To detect and quantify 3'-Hydroxystanozolol in a purified sample.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[7]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 3'-Hydroxystanozolol and an internal standard.
-
-
Data Analysis: Quantify the concentration of 3'-Hydroxystanozolol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[7][8]
References
- 1. Stanozolol - Wikipedia [en.wikipedia.org]
- 2. 3'-Hydroxystanozolol | C21H32N2O2 | CID 14299601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Stanozolol | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3'-hydroxystanozolol (C21H32N2O2) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of stanozolol and 3'-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample purification procedure for confirmation of 3'-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
